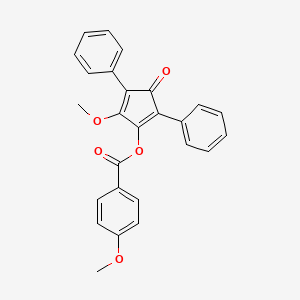
(5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate is a complex organic compound characterized by its unique cyclopentadienone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoyl chloride with a cyclopentadienone derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents such as sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaOMe in methanol at room temperature.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its structural features make it a candidate for the development of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, (5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1-4-dien-1-yl) 4-methoxybenzoate is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1-4-dien-1-yl) 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the structure of the enzyme and the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- (E)-2-(1-Benzylpiperidin-4-yl)methylene-5,6-dimethoxyindan-1-one
Uniqueness
(5-Methoxy-3-oxo-2,4-diphenylcyclopenta-1-4-dien-1-yl) 4-methoxybenzoate is unique due to its cyclopentadienone core, which imparts distinct chemical properties. This structure allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
Propiedades
Número CAS |
22837-61-2 |
|---|---|
Fórmula molecular |
C26H20O5 |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
(5-methoxy-3-oxo-2,4-diphenylcyclopenta-1,4-dien-1-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C26H20O5/c1-29-20-15-13-19(14-16-20)26(28)31-25-22(18-11-7-4-8-12-18)23(27)21(24(25)30-2)17-9-5-3-6-10-17/h3-16H,1-2H3 |
Clave InChI |
SHVTZWFMWFFKGC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OC2=C(C(=O)C(=C2OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


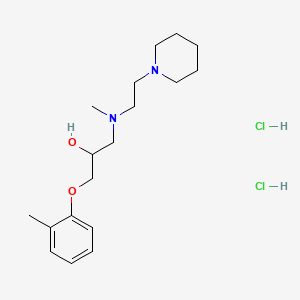
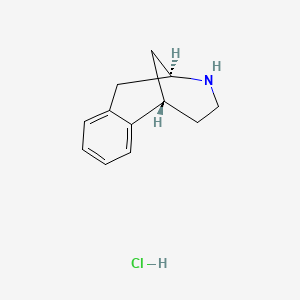
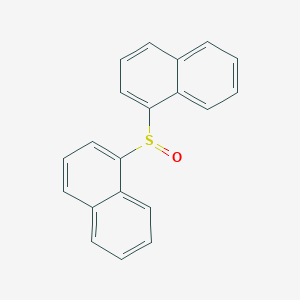
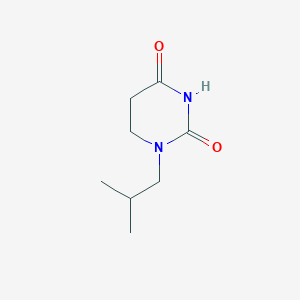
![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)
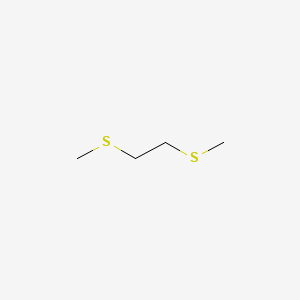
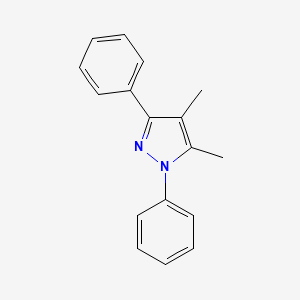
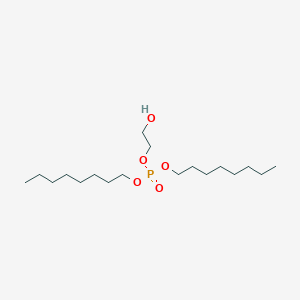
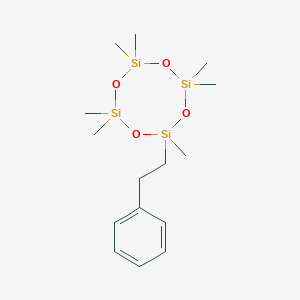
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
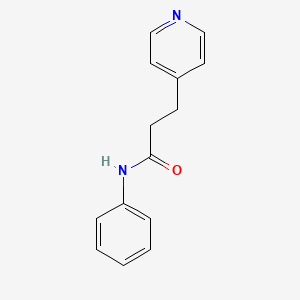
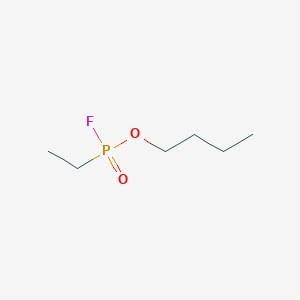
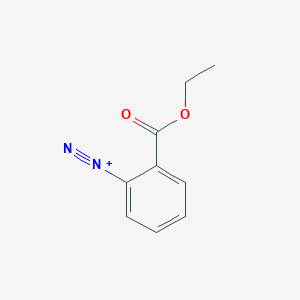
![2-({3-[Bis(2-hydroxyethyl)amino]propyl}amino)-3-chloronaphthalene-1,4-dione](/img/structure/B14713189.png)
